molecular formula C7H2ClF2NS B2570812 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene CAS No. 1318938-19-0

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene

Cat. No.: B2570812
CAS No.: 1318938-19-0
M. Wt: 205.61
InChI Key: SZNMZBGPFVULMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H2ClF2NS It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by chlorine, fluorine, and isothiocyanate groups, respectively

Preparation Methods

The synthesis of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

1-chloro-3,5-difluoro-2-aminobenzene+thiophosgeneThis compound+HCl\text{1-chloro-3,5-difluoro-2-aminobenzene} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 1-chloro-3,5-difluoro-2-aminobenzene+thiophosgene→this compound+HCl

This method is preferred due to its efficiency and the relatively high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds The isothiocyanate group is highly reactive and can form adducts with various biological molecules, including proteins and enzymes

Comparison with Similar Compounds

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene can be compared with other isothiocyanate derivatives, such as:

    Phenyl isothiocyanate: A simpler isothiocyanate compound with a phenyl group.

    Methyl isothiocyanate: A smaller molecule with a methyl group.

    Benzyl isothiocyanate: Contains a benzyl group instead of a chloro and difluoro substitution.

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it more reactive and versatile in certain applications compared to its analogs.

Properties

IUPAC Name

1-chloro-3,5-difluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNMZBGPFVULMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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